Retinoyl beta-glucuronide
Overview
Description
Retinoyl beta-glucuronide is a biologically active metabolite of vitamin A, considered a detoxification product of retinoic acid. It has been implicated in various roles related to the functions of vitamin A, including serving as a source for retinoic acid and potentially acting as a vehicle for its transport to target tissues. Despite being seen as a detoxification product, retinoyl beta-glucuronide exhibits significant biological activity and plays a role in vitamin A's function within the body (Barua, 1997).
Synthesis Analysis
Retinoyl beta-glucuronide can be synthesized through various chemical procedures. One method involves the reaction of all-trans-retinoic acid with the tetrabutylammonium salt of glucuronic acid via imidazole or triazole derivatives, yielding high yields up to 79% (Becker, Barua, & Olson, 1996). Another approach utilizes all-trans retinoyl fluoride reacting with the lactone of glucuronic acid, leading to retinoyl beta-glucuronide after hydrolysis, with an overall yield of 20-25% (Barua & Olson, 1985).
Molecular Structure Analysis
Retinoyl beta-glucuronide's structure has been elucidated through various spectroscopic methods, including UV-visible, infrared, and 1H-NMR spectra. Its identity and purity have been confirmed by mass spectrometry, elementary analysis, and susceptibility to hydrolysis by beta-glucuronidase (Barua & Olson, 1985).
Chemical Reactions and Properties
This compound exhibits interesting chemical behavior, particularly in its metabolism within the body. For instance, when fed to vitamin A-deficient rats, retinoyl beta-glucuronide is rapidly converted into retinoic acid, demonstrating its role in vitamin A metabolism and function. Notably, it has been found in human blood as a normal endogenous component, pointing to its physiological relevance (Barua & Olson, 1986).
Physical Properties Analysis
The physical properties of retinoyl beta-glucuronide, such as solubility and stability, have been studied in various contexts, highlighting its water-soluble nature, which is significant for its biological functions and potential therapeutic applications.
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological molecules, are crucial for understanding retinoyl beta-glucuronide's role in vivo. It has been shown not to bind significantly to cellular retinoic acid-binding proteins or nuclear receptors of retinoic acid, suggesting a unique mode of action distinct from retinoic acid itself (Sani, Barua, Hill, Shih, & Olson, 1992).
Scientific Research Applications
Cancer Treatment and Cell Differentiation : Retinoyl beta-D-glucuronide shows promise as an antineoplastic agent, particularly in arresting the proliferation of HL-60 cells and inducing their differentiation into mature granulocytes (Zile et al., 1987). It also demonstrates potential in preventing and treating neoplasms, as indicated by studies involving N-(4-hydroxyphenyl) retinamide (Formelli, Barua, & Olson, 1996).
Skin Disorders : Its therapeutic applications extend to treating skin disorders, such as acne, with studies showing its efficacy similar to that of retin-A and retinol (Gunning, Barua, Lloyd, & Olson, 1994). Additionally, topical 0.16% retinoyl -glucuronide has been found effective in treating mild to moderate acne in Asian-Indian patients (Goswami, Baishya, Barua, & Olson, 1999).
Mammary Gland Development and Cancer Chemoprevention : Its role in inhibiting prolactin-induced mammary gland development suggests potential as a cancer chemopreventive agent (Mehta, Barua, Olson, & Moon, 1991).
Metabolism in Vitamin A Deficiency : Studies also show its increased specific activity in vitamin A-deficient rat livers, underlining its significance in vitamin A metabolism (Miller & DeLuca, 1986).
Vitamin A Function : Retinoyl beta-glucuronide is a natural metabolite of vitamin A, playing a significant role in its function and offering potential for rapid retinoic acid treatment (Becker, Barua, & Olson, 1996).
Other Applications : It has been studied for its lack of significant affinity for retinoic acid receptor proteins, suggesting its biological activity may be due to slowly released retinoic acid (Sani, Barua, Hill, Shih, & Olson, 1992). Additionally, its effects in mammary glands are independent of retinoid binding proteins (Mehta, Barua, Olson, & Moon, 1992).
Safety And Hazards
Future Directions
Retinoyl beta-glucuronide may present a valuable clinical opportunity in schizophrenia via novel pharmacotherapies and dietary intervention . It may also be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers . Further work is required to expand on the largely observational data collected thus far and confirm causality .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-NEFMKCFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274187 | |
Record name | Retinoyl beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Retinoyl b-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Retinoyl beta-glucuronide | |
CAS RN |
401-10-5 | |
Record name | Retinoyl β-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinoyl glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinoyl beta-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINOYL .BETA.-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Retinoyl b-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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